molecular formula C11H14N2O B13754388 (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile CAS No. 572923-29-6

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile

Cat. No.: B13754388
CAS No.: 572923-29-6
M. Wt: 190.24 g/mol
InChI Key: UKEFCRCYBODISD-JTQLQIEISA-N
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Description

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile (CAS: 572923-29-6) is a chiral benzonitrile derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure features a benzonitrile core substituted at the para position by an (S)-configured 1-(hydroxymethyl)propylamino group. Key physical properties include:

  • Density: 1.1 g/cm³
  • Boiling Point: 381.2°C at 760 mmHg
  • Melting Point: 184.3°C
  • Vapor Pressure: 1.72 × 10⁻⁶ mmHg at 25°C .

The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

CAS No.

572923-29-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-[[(2S)-1-hydroxybutan-2-yl]amino]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-2-10(8-14)13-11-5-3-9(7-12)4-6-11/h3-6,10,13-14H,2,8H2,1H3/t10-/m0/s1

InChI Key

UKEFCRCYBODISD-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CO)NC1=CC=C(C=C1)C#N

Canonical SMILES

CCC(CO)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a propylamino compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and amino groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The hydroxymethyl-propylamino substituent distinguishes this compound from simpler benzonitrile derivatives. Below is a comparative analysis of physical properties with hypothetical analogs:

Compound Name Molecular Formula Boiling Point (°C) Melting Point (°C) Density (g/cm³)
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile C₁₁H₁₄N₂O 381.2 184.3 1.1
4-(Propylamino)benzonitrile C₁₀H₁₂N₂ ~320–340* ~150–160* ~1.0*
4-(2-Hydroxyethylamino)benzonitrile C₉H₁₀N₂O ~360–370* ~170–180* ~1.2*

Hypothetical data inferred from structural trends.

Key Observations :

  • The hydroxymethyl group elevates boiling points compared to non-polar analogs (e.g., 4-propylaminobenzonitrile) due to enhanced hydrogen bonding .
  • Melting points correlate with molecular symmetry and intermolecular forces; the chiral center and hydroxymethyl group likely promote crystalline packing, increasing the melting point relative to less polar derivatives.

Spectroscopic and Photophysical Properties

highlights the role of steric effects and solvent interactions in fluorescence spectroscopy. For this compound, the following photophysical trends are hypothesized:

  • Twisted Intramolecular Charge-Transfer (TICT) States: Bulky substituents like the hydroxymethyl-propylamino group can restrict rotation, reducing non-radiative decay and enhancing fluorescence quantum yields compared to flexible analogs (e.g., 4-butylaminobenzonitrile) .
  • This behavior aligns with studies on planar intramolecular charge-transfer (PICT) and rehybridization (RICT) states in similar compounds .

Chemical Reactivity and Stability

  • Hydrolytic Stability : The benzonitrile group is generally resistant to hydrolysis, but the hydroxymethyl group may render the compound susceptible to oxidation or esterification under acidic/basic conditions.
  • Steric Hindrance: The branched hydroxymethyl-propyl chain may slow nucleophilic substitution at the amino group compared to linear-chain analogs.

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